2-Chloro-6-vinylpyridine
Description
2-Chloro-6-vinylpyridine is a chloro-substituted pyridine derivative characterized by a chlorine atom at the 2-position and a vinyl group (-CH=CH₂) at the 6-position of the pyridine ring. The vinyl group introduces electron-withdrawing effects and π-conjugation, which may influence reactivity, stability, and intermolecular interactions compared to other substituents .
Properties
CAS No. |
1396762-22-3 |
|---|---|
Molecular Formula |
C7H6ClN |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
2-chloro-6-ethenylpyridine |
InChI |
InChI=1S/C7H6ClN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 |
InChI Key |
IUEMCGINYQQLEY-UHFFFAOYSA-N |
SMILES |
C=CC1=NC(=CC=C1)Cl |
Canonical SMILES |
C=CC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 2-Chloro-6-vinylpyridine and related chloro-pyridine derivatives:
Notes:
- Steric and Electronic Effects :
- Vinyl vs. Methoxy : The vinyl group’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, altering reaction kinetics in nucleophilic substitutions .
- Trichloromethyl : Imparts strong electron-withdrawing and steric hindrance, making nitrapyrin resistant to microbial degradation .
- Thermal Properties: Nitrapyrin’s high molecular weight and chlorine content contribute to its stability, whereas chloromethyl derivatives (e.g., 6-Chloromethyl-2-cyanopyridine) may decompose at elevated temperatures .
- Aromaticity : Substituents like phenyl (in 2-Chloro-6-phenylpyridine-3-carbonitrile) minimally disrupt the pyridine ring’s aromaticity, preserving planar geometry .
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